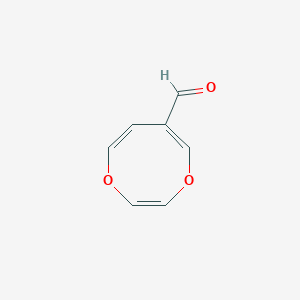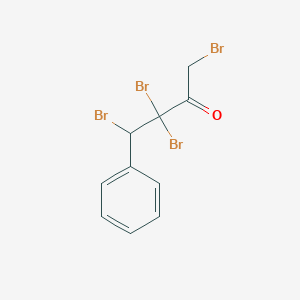![molecular formula C9H13Cl B14418373 5-Chlorobicyclo[3.3.1]non-2-ene CAS No. 86508-23-8](/img/structure/B14418373.png)
5-Chlorobicyclo[3.3.1]non-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chlorobicyclo[3.3.1]non-2-ene is a chemical compound that belongs to the bicyclo[3.3.1]nonane family. This compound is characterized by a bicyclic structure with a chlorine atom attached to one of the carbon atoms in the ring system. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chlorobicyclo[3.3.1]non-2-ene typically involves the chlorination of bicyclo[3.3.1]non-2-ene. One common method is the addition of chlorine gas to bicyclo[3.3.1]non-2-ene in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chlorobicyclo[3.3.1]non-2-ene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxygen-containing derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of bicyclo[3.3.1]nonane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, and amines.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted bicyclo[3.3.1]non-2-enes.
Oxidation Reactions: Products include ketones, alcohols, and carboxylic acids.
Reduction Reactions: Products include reduced bicyclo[3.3.1]nonane derivatives.
Applications De Recherche Scientifique
5-Chlorobicyclo[3.3.1]non-2-ene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Chlorobicyclo[3.3.1]non-2-ene involves its interaction with specific molecular targets. The chlorine atom in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular pathways and targets involved in these interactions are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.3.1]nonane: The parent compound without the chlorine atom.
5-Bromobicyclo[3.3.1]non-2-ene: A similar compound with a bromine atom instead of chlorine.
5-Iodobicyclo[3.3.1]non-2-ene: A similar compound with an iodine atom instead of chlorine.
Uniqueness
5-Chlorobicyclo[3.3.1]non-2-ene is unique due to the presence of the chlorine atom, which imparts specific chemical reactivity and potential biological activities. The chlorine atom can influence the compound’s electronic properties, making it distinct from its bromine and iodine analogs.
Propriétés
Numéro CAS |
86508-23-8 |
|---|---|
Formule moléculaire |
C9H13Cl |
Poids moléculaire |
156.65 g/mol |
Nom IUPAC |
5-chlorobicyclo[3.3.1]non-2-ene |
InChI |
InChI=1S/C9H13Cl/c10-9-5-1-3-8(7-9)4-2-6-9/h1,3,8H,2,4-7H2 |
Clé InChI |
LNHYAOGAHRGCHC-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC(C1)(CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


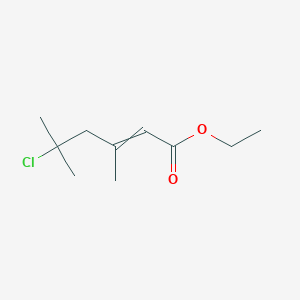
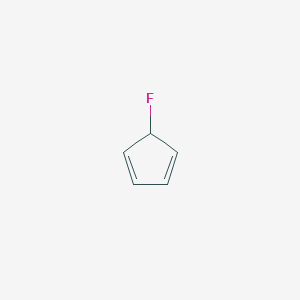
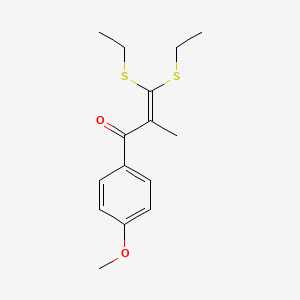
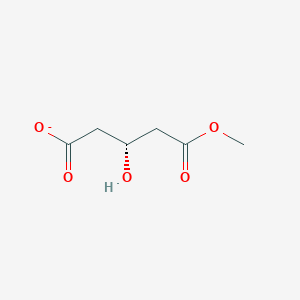
![sodium;(6R,7R)-7-[(5-amino-5-carboxypentanoyl)amino]-3-(hydroxymethyl)-7-methoxy-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14418319.png)
![2-[([1,1'-Biphenyl]-4-yl)methanesulfonyl]-4-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14418324.png)
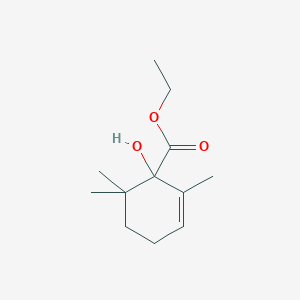
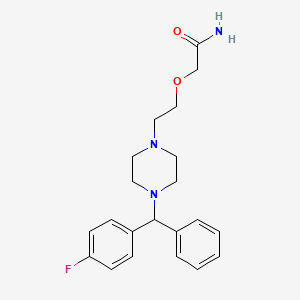

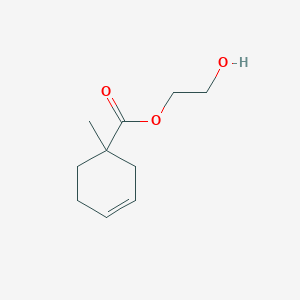
![N-[4-(1H-Imidazol-5-yl)phenyl]-N'-prop-2-en-1-ylmethanimidamide](/img/structure/B14418341.png)

